N-(1-benzyl-1H-pyrazol-3-yl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a unique combination of pyrazole, tetrazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling with the thiadiazole moiety. Common reagents used in these reactions include hydrazine hydrate, aromatic aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, tetrazole, and thiadiazole derivatives, such as:
- 1-(5-PHENYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- 1-BENZYL-3-(5-PHENYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N9S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H17N9S/c1-3-7-15(8-4-1)13-28-12-11-17(25-28)21-20-24-22-18(30-20)14-29-26-19(23-27-29)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,24,25) |
InChI Key |
UXUJKOCEYLGHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.